molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1304119
CAS No.: 283597-72-8
M. Wt: 315.3 g/mol
InChI Key: VXZKLJWHMBIJEL-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C18H12F3NO. It is known for its unique structure, which includes a quinoline ring and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is unique due to its combination of a quinoline ring and a trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and material science applications .

Properties

IUPAC Name

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKLJWHMBIJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382363
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283597-72-8
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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